3-(5-chloro-1H-indole-3-carbonyl)aniline
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Overview
Description
3-(5-chloro-1H-indole-3-carbonyl)aniline is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chloro-substituted indole ring attached to an aniline moiety, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-indole-3-carbonyl)aniline typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
Coupling with Aniline: The chlorinated indole is then coupled with aniline through a carbonylation reaction, often using a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-1H-indole-3-carbonyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-chlorosuccinimide for chlorination, palladium catalysts for coupling reactions.
Major Products
Oxidation: Formation of indole oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(5-chloro-1H-indole-3-carbonyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-chloro-1H-indole-3-carbonyl)aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-indole-2-carboxylic acid
- 5-chloro-1H-indole-3-carboxaldehyde
- 5-fluoro-1H-indole-3-carbonyl aniline
Uniqueness
3-(5-chloro-1H-indole-3-carbonyl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
(3-aminophenyl)-(5-chloro-1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-4-5-14-12(7-10)13(8-18-14)15(19)9-2-1-3-11(17)6-9/h1-8,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDFUGJBRTVIHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CNC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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